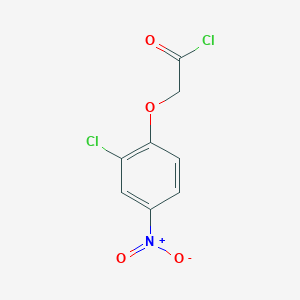

(2-Chloro-4-nitrophenoxy)acetyl chloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride typically involves the reaction of (2-Chloro-4-nitrophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the (2-Chloro-4-nitrophenoxy)acetic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-4-nitrophenoxy)acetyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: It can hydrolyze in the presence of water to form (2-Chloro-4-nitrophenoxy)acetic acid and hydrochloric acid.

Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Hydrolysis: This reaction occurs in the presence of water or aqueous bases.

Condensation: Amines are commonly used, and the reaction is often carried out in the presence of a base such as triethylamine.

Major Products

Substitution: Products include substituted (2-Chloro-4-nitrophenoxy) derivatives.

Hydrolysis: The major products are (2-Chloro-4-nitrophenoxy)acetic acid and hydrochloric acid.

Condensation: The major products are amides.

Applications De Recherche Scientifique

Structure

The structure of (2-Chloro-4-nitrophenoxy)acetyl chloride features a chloro and nitro substituent on a phenoxy ring, contributing to its reactivity and biological activity.

Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the introduction of the acetyl group into different substrates, facilitating the development of new drug candidates.

Case Study: Synthesis of Antibacterial Agents

Research indicates that derivatives synthesized from this compound exhibit antibacterial properties against pathogens such as Klebsiella pneumoniae. These compounds are evaluated for their minimum inhibitory concentration and cytotoxicity profiles, showing promise for future therapeutic applications .

Chemical Research

In chemical research, this compound is utilized to explore reaction mechanisms and develop new synthetic methodologies. Its ability to react with various nucleophiles makes it a valuable reagent in organic chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds derived from this compound. The presence of the chloro atom enhances the molecule's stability and activity against bacterial enzymes, leading to effective cell lysis .

Pharmacokinetic Studies

Pharmacokinetic evaluations demonstrate that derivatives of this compound possess favorable absorption and distribution characteristics, suggesting their viability for oral administration. These studies are critical for assessing the therapeutic index of new drug candidates .

Safety and Toxicological Considerations

Handling this compound requires caution due to its potential toxicity. It is classified as harmful if swallowed or upon skin contact, necessitating appropriate safety measures during laboratory use .

Mécanisme D'action

The mechanism of action of (2-Chloro-4-nitrophenoxy)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Chloro-4-nitrophenoxy)acetic acid

- (2-Chloro-4-nitrophenoxy)acetate esters

- (2-Chloro-4-nitrophenoxy)acetamide

Uniqueness

(2-Chloro-4-nitrophenoxy)acetyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable reagent in organic synthesis. Its ability to form stable amides and esters under mild conditions sets it apart from other similar compounds .

Activité Biologique

Overview

(2-Chloro-4-nitrophenoxy)acetyl chloride, with the molecular formula CHClNO, is a chemical compound that has garnered attention for its biological activities, particularly in biochemical reactions involving acetylation. This compound is known for its role in modifying proteins and enzymes, influencing various cellular functions and metabolic pathways.

Target and Mode of Action

The primary target of this compound is the aromatic ring of organic compounds. It acts through a free radical mechanism, facilitating electrophilic aromatic substitution. This results in the formation of new compounds as hydrogen atoms on the aromatic ring are substituted.

Biochemical Pathways

The compound significantly influences biochemical pathways by acetylating proteins and enzymes, which can modify their activity, stability, and function. This acetylation process alters cellular signaling pathways, gene expression, and overall cellular metabolism. The interaction with cellular proteins can change the phosphorylation status of key signaling molecules, impacting downstream signaling effects.

Temporal and Dosage Effects

In laboratory settings, the effects of this compound can vary over time and dosage. Long-term exposure may lead to sustained alterations in cellular functions, including gene expression changes and metabolic activity shifts. At low doses, it can modulate biochemical pathways without significant toxicity; however, high doses may induce cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic processes, particularly in the acetylation of metabolic enzymes. It interacts with cofactors like acetyl-CoA, influencing metabolic flux and metabolite levels. The alteration of enzyme activity through acetylation can lead to significant changes in metabolic pathways.

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of compounds structurally related to this compound. For instance, derivatives such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown promising antibacterial activity against Klebsiella pneumoniae. The presence of the chloro atom enhances this activity by stabilizing the molecule within target enzymes .

In vitro tests demonstrated that this derivative could reduce viable bacterial counts significantly over time, indicating bactericidal properties at specific concentrations .

Biodegradation Studies

Research has also investigated the degradation of 2-chloro-4-nitrophenol by bacterial strains capable of utilizing it as a carbon source. The degradation pathway involves transformation into hydroquinone metabolites, showcasing potential bioremediation applications for environments contaminated with nitrophenolic compounds .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVMMMWWTVRNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.